molecular formula C9H11NO4 B1426811 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid CAS No. 1343658-77-4

5-(2-Methoxyethoxy)pyridine-3-carboxylic acid

Cat. No.: B1426811
CAS No.: 1343658-77-4
M. Wt: 197.19 g/mol
InChI Key: XMAJPEYOVOZTFG-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)pyridine-3-carboxylic acid is a pyridine-based carboxylic acid with the molecular formula C9H11NO4 . This compound serves as a versatile and valuable chemical building block, or synthetic intermediate, in medicinal chemistry and drug discovery research. Its structure incorporates both a carboxylic acid functional group, which allows for further derivatization, and a 2-methoxyethoxy side chain attached to the pyridine ring, a feature often incorporated to influence the solubility and pharmacokinetic properties of larger target molecules . The presence of these two distinct functional groups on the aromatic heterocycle makes it a useful synthon for the construction of more complex molecular architectures, particularly in the synthesis of potential pharmaceutical agents. Researchers utilize this compound in the development of novel chemical entities, where it can be employed in coupling reactions, amide formation, or as a precursor for specialized ligands. The compound is for research purposes only and is not intended for diagnostic or therapeutic applications. Handling should be conducted in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

5-(2-methoxyethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-2-3-14-8-4-7(9(11)12)5-10-6-8/h4-6H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAJPEYOVOZTFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CN=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are used on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethoxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid exhibit significant antimicrobial properties. For instance:

  • Case Study : A study demonstrated that derivatives of pyridine carboxylic acids showed effectiveness against various Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
Activity TypeObservationReference
AntimicrobialEffective against Staphylococcus aureus
AntifungalInhibitory effects on Candida species

Anti-inflammatory Properties

The compound has shown potential in reducing inflammation:

  • Case Study : In vitro assays revealed that treatment with this compound led to decreased levels of pro-inflammatory cytokines, suggesting its use in managing inflammatory diseases.
Activity TypeObservationReference
Anti-inflammatoryReduction in IL-6 and TNF-alpha levels

Agrochemical Applications

The compound serves as an important intermediate in the synthesis of agrochemicals:

  • Synthesis Pathways : this compound can be used to create herbicides and fungicides, enhancing crop protection against pests and diseases.

Case Study: Synthesis of Agrochemicals

A patent describes the use of pyridine derivatives in the formulation of agrochemicals, highlighting the utility of this compound as a key building block for effective agricultural products .

Polymer Chemistry

The compound's functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

  • Case Study : Research has shown that incorporating pyridine-based compounds into polymer formulations can improve their resistance to environmental stressors, making them suitable for outdoor applications.
Application TypeObservationReference
Polymer AdditiveImproved mechanical properties in composites

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid is not well-documented. as a derivative of nicotinic acid, it may interact with similar molecular targets and pathways. Nicotinic acid is known to interact with G-protein-coupled receptors and influence lipid metabolism.

Comparison with Similar Compounds

Key Properties :

  • SMILES : O=C(O)C1=CN=CC(=C1)OCCOC
  • InChIKey : XMAJPEYOVOZTFG-UHFFFAOYSA-N

Comparison with Similar Pyridine-3-carboxylic Acid Derivatives

Structural and Functional Group Analysis

The table below compares substituents, molecular weights, and key features of structurally related compounds:

Compound Name (CAS) Substituents (Position) Molecular Formula MW (g/mol) Key Features/Applications Reference
5-(2-Methoxyethoxy)pyridine-3-carboxylic acid (1343658-77-4) 5-(2-Methoxyethoxy), 3-COOH C₉H₁₁NO₄ 197.19 Hydrophilic, flexible ether chain; potential coordination chemistry
5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic acid (1255147-31-9) 5-Cl, 2-(methylpyridinyloxy) C₁₂H₉ClN₂O₃ 276.67 Chlorine enhances acidity; pyridinyloxy group may improve bioactivity
5-(2-Phenylethynyl)nicotinic acid (175203-69-7) 5-Phenylethynyl, 3-COOH C₁₄H₉NO₂ 223.23 Conjugated system for UV absorption; lipophilic due to aromatic group
5-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid (337904-92-4) 5-Boc-amino, 3-COOH C₁₁H₁₄N₂O₄ 238.24 Bulky Boc group protects amines; used in peptide synthesis
5-(4-Bromophenyl)pyridine-3-carboxylic acid (887973-36-6) 5-(4-Bromophenyl), 3-COOH C₁₂H₈BrNO₂ 294.11 Bromine aids halogen bonding; potential herbicide intermediate
2-(2-Methoxyethoxy)pyridine-3-carboxylic acid (247582-56-5) 2-(2-Methoxyethoxy), 3-COOH C₉H₁₁NO₄ 197.19 Positional isomer; altered dipole moment and solubility

Key Differences and Implications

Substituent Effects on Acidity :

  • The chlorine in 1255147-31-9 (electron-withdrawing) increases carboxylic acid acidity compared to the methoxyethoxy group (electron-donating) in 1343658-77-4 .
  • Phenylethynyl (175203-69-7) and bromophenyl (887973-36-6) groups reduce solubility in polar solvents due to aromaticity .

Steric and Synthetic Considerations: The Boc-protected amino group (337904-92-4) is sterically hindered, requiring deprotection for further reactions, unlike the methoxyethoxy group, which is stable under acidic conditions . Positional isomerism (e.g., 2- vs. 5-substitution in 247582-56-5 vs. 1343658-77-4) alters electronic distribution, affecting reactivity in metal coordination or catalysis .

Biological and Material Applications :

  • Bromophenyl (887973-36-6) and phenylethynyl (175203-69-7) derivatives show promise in agrochemicals and optoelectronics, respectively .
  • The methoxyethoxy group in 1343658-77-4 may enhance water solubility, making it suitable for drug delivery or hydrophilic catalysts .

Research Findings and Trends

  • Coordination Chemistry : Pyridine-3-carboxylic acids with electron-donating groups (e.g., methoxyethoxy) form stable complexes with transition metals, as seen in Co(II)-triazole complexes for photocatalytic dye degradation .
  • Synthetic Routes : Common methods include formic acid-mediated deprotection () and coupling reactions (), applicable to 1343658-77-4 synthesis.

Biological Activity

5-(2-Methoxyethoxy)pyridine-3-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound's unique structure may influence its interaction with biological targets, leading to various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a carboxylic acid group and an ether moiety. This configuration is significant as it may enhance the compound's solubility and bioavailability.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable anticancer activity. In vitro assays conducted on various cancer cell lines, including A549 (human lung adenocarcinoma) and MCF-7 (breast cancer), revealed that this compound significantly reduces cell viability.

  • Case Study : In a comparative study, the compound was tested against standard chemotherapeutics like cisplatin. The results indicated that at a concentration of 100 µM, this compound reduced A549 cell viability to approximately 66%, showcasing its potential as an effective anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid.

  • Research Findings : In a study focusing on various derivatives, it was noted that compounds similar to this compound exhibited selective activity against resistant bacterial strains, suggesting its potential role in combating antibiotic resistance .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The carboxylic acid group may facilitate hydrogen bonding with active sites on enzymes or receptors, while the pyridine ring can engage in π-π interactions, modulating the activity of these biological targets.

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other compounds within the same class:

Compound NameAnticancer Activity (A549)Antimicrobial ActivityNotable Features
This compoundReduced viability to 66%Effective against MRSAUnique ether substitution
Compound AReduced viability to 75%Moderate against MRSALacks ether group
Compound BReduced viability to 80%IneffectiveDifferent functional groups

Q & A

Basic Research Question

  • NMR Spectroscopy : The 2-methoxyethoxy group’s protons appear as a singlet (~δ 3.85 for OCH₃) and a multiplet (~δ 3.5–4.5 for CH₂OCH₂). Pyridine ring protons typically resonate between δ 7.0–9.0, with the carboxylic acid proton as a broad peak (~δ 9–10) .
  • Elemental Analysis : Verify empirical formula (e.g., C₁₀H₁₁NO₅) with ≤0.5% deviation in C/H/N content .
  • HPLC : Use reverse-phase columns (e.g., C18) with acidic mobile phases. Retention times can be compared to analogs (e.g., 1.40 minutes under SMD-TFA05 conditions for related compounds) .

What challenges arise in crystallizing this compound, and how can they be mitigated?

Advanced Research Question
The 2-methoxyethoxy group introduces steric hindrance and flexibility, complicating crystal lattice formation. Strategies include:

  • Solvent screening : Use mixed solvents (e.g., water/ethanol) to balance polarity.
  • Temperature-gradient crystallization : Slow cooling from 60°C to 4°C promotes ordered packing.
  • Co-crystallization : Add small molecules (e.g., nicotinamide) to stabilize hydrogen bonds .
    Data Example :
CompoundSolvent SystemCrystal YieldMelting Point (°C)
5-Methoxypyridine-2-carboxylic acidWater/Ethanol47%167

How does the 2-methoxyethoxy substituent influence the compound’s electronic properties and reactivity?

Advanced Research Question

  • Electron-Donating Effects : The ether oxygen enhances electron density on the pyridine ring, altering acidity (pKa) and nucleophilic substitution reactivity. Computational modeling (DFT) can predict charge distribution .
  • Steric Effects : The substituent’s bulk may hinder regioselective reactions (e.g., electrophilic aromatic substitution). Kinetic studies using NMR or HPLC can quantify reaction rates compared to less-substituted analogs .

What are the implications of the 2-methoxyethoxy group on the compound’s solubility and formulation in biological assays?

Advanced Research Question

  • Solubility : The polar ether group improves aqueous solubility compared to non-substituted pyridines. Solubility parameters (logP) can be estimated via HPLC retention times .
  • Biological Stability : The ether linkage resists hydrolysis under physiological pH, enhancing stability in cell culture media. Validate via LC-MS stability assays over 24–72 hours .

How can structural analogs guide SAR studies for this compound in medicinal chemistry?

Advanced Research Question

  • Analog Synthesis : Replace the 2-methoxyethoxy group with methoxy (e.g., 5-methoxypyridine-3-carboxylic acid) or ethoxyethyl groups to assess steric/electronic effects .
  • Activity Correlation : Test analogs in enzyme inhibition assays (e.g., kinase targets). For example, pyridine-carboxylic acids are used in PIM1 kinase inhibitor scaffolds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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